2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Lipophilicity Drug‑likeness Partition coefficient

2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1029792-66-2) is not a generic core scaffold—its 3-(3-methylphenyl) substituent boosts logP by 1.93 units (>80× partition increase) while retaining TPSA 67.5 Ų, making it CNS-permeable. The 6-COOH handle enables rapid amide/ester library synthesis for CDK2 ATP-binding pocket engagement. Choose this fully elaborated intermediate to bypass de novo heterocyclic assembly and accelerate SAR-driven kinase probe programs.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
CAS No. 1029792-66-2
Cat. No. B1451560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS1029792-66-2
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C3N=CC(=C(N3N=C2C)C)C(=O)O
InChIInChI=1S/C16H15N3O2/c1-9-5-4-6-12(7-9)14-10(2)18-19-11(3)13(16(20)21)8-17-15(14)19/h4-8H,1-3H3,(H,20,21)
InChIKeyMHDSQGISJPUGQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: Physicochemical Profile and Scaffold Utility for Kinase-Focused Research


2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1029792‑66‑2) is a poly‑substituted fused N‑heterocycle belonging to the pyrazolo[1,5‑a]pyrimidine family [REFS‑1]. The core scaffold is widely exploited in medicinal chemistry as a privileged structure for kinase inhibition, particularly against cyclin‑dependent kinases (CDKs) [REFS‑2]. The compound carries a carboxylic acid at position 6, methyl groups at positions 2 and 7, and a 3‑methylphenyl substituent at position 3, resulting in a molecular weight of 281.31 g·mol⁻¹ [REFS‑1]. Its substitution pattern distinguishes it from simpler pyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid derivatives and makes it a valuable building block for the synthesis of targeted kinase inhibitor libraries.

Why Simple Pyrazolo[1,5‑a]pyrimidine‑6‑carboxylic Acid Analogs Cannot Replace the 3‑Aryl Functionality


The 3‑(3‑methylphenyl) substituent is not a passive decoration; it fundamentally redefines the lipophilicity and steric profile of the pyrazolo[1,5‑a]pyrimidine core. Compared with the des‑aryl analog 2,7‑dimethylpyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid (CAS 175201‑51‑1), the target compound exhibits a calculated logP of ≈2.63 versus ≈0.7—a greater than 80‑fold increase in octanol‑water partition coefficient [REFS‑1][REFS‑2]. In the context of kinase inhibitor design, this hydrophobic 3‑aryl group is expected to occupy a lipophilic pocket within the ATP‑binding site, enhancing binding affinity and selectivity [REFS‑3]. Because even modest structural alterations to the 3‑position erase this critical interaction, procurement of the generic core scaffold in place of the fully elaborated compound carries a high risk of losing target engagement and pharmacologically relevant properties.

Quantitative Differentiation Evidence: Lipophilicity, Molecular Weight, and Purity Compared to the 3‑Unsubstituted Core


LogP Enhancement by 3‑Aryl Substitution

The target compound has a computed logP of 2.63 [REFS‑1], whereas the des‑3‑aryl analog 2,7‑dimethylpyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid has a PubChem XLogP3 of 0.7 [REFS‑2]. The difference of +1.93 log units corresponds to an ~85‑fold greater partition coefficient for the target compound.

Lipophilicity Drug‑likeness Partition coefficient

Molecular Weight Increase and Implications for Compound Collection Categorization

The target compound has a molecular weight of 281.31 g·mol⁻¹ [REFS‑1], compared to 191.19 g·mol⁻¹ for the 3‑unsubstituted core [REFS‑2]. The addition of the 3‑(3‑methylphenyl) group adds 90.12 g·mol⁻¹, moving the compound out of the fragment space (MW < 250 g·mol⁻¹) into the lead‑like domain.

Molecular weight Fragment‑based screening Lead‑like space

Topological Polar Surface Area Remains Unchanged Despite Increased Lipophilicity

The topological polar surface area (TPSA) of the target compound is 67.5 Ų [REFS‑1], identical to the 67.5 Ų reported for the 3‑unsubstituted analog [REFS‑2]. Thus, the addition of the 3‑methylphenyl group increases logP by 1.93 units without expanding the polar surface area.

Polar surface area Oral bioavailability CNS drug design

Commercial Purity Specification and Physical Form

The target compound is supplied with a minimum purity of 95% as a solid [REFS‑1], whereas the 3‑unsubstituted analog is listed at 97% purity with a defined melting point of 250 °C [REFS‑2]. The slightly lower purity and absence of a reported melting point reflect the higher synthetic complexity of introducing the 3‑aryl substituent.

Purity Quality control Procurement specification

Recommended Application Scenarios for 2,7‑Dimethyl‑3‑(3‑methylphenyl)pyrazolo[1,5‑a]pyrimidine‑6‑carboxylic Acid Based on Quantitative Differentiation


CDK2‑Focused Lead Optimization Libraries

The enhanced lipophilicity (Δ logP = +1.93) relative to the 3‑unsubstituted core makes this compound a suitable starting point for synthesizing amide, ester, or hydrazide derivatives at the 6‑carboxylic acid position. Such libraries can explore the lipophilic pocket of the CDK2 ATP‑binding site [REFS‑1]. The >80‑fold increase in partition coefficient is expected to improve target engagement in biochemical and cellular kinase assays.

CNS‑Penetrant Kinase Probe Development

Because the compound increases logP by 1.93 units while retaining a TPSA of 67.5 Ų, it meets key criteria for blood‑brain barrier penetration [REFS‑2][REFS‑3]. Researchers can use this scaffold to design CNS‑targeted CDK2 inhibitors or other brain‑penetrant kinase probes, capitalizing on the favorable balance between lipophilicity and hydrogen‑bonding capacity.

Fragment‑to‑Lead Evolution Programs

With a molecular weight of 281.31 g·mol⁻¹, the compound exits the fragment space (MW < 250) and enters lead‑like territory [REFS‑4]. It can serve as an advanced intermediate that bridges fragment hits and fully elaborated lead candidates, enabling rapid structure‑activity relationship (SAR) exploration around the 3‑aryl motif without requiring de novo synthesis of the complex heterocyclic core.

Chemical Probe Synthesis for Target Validation

The 6‑carboxylic acid handle offers a convenient site for bioconjugation or prodrug modification. Using this compound as a key intermediate, medicinal chemistry teams can generate activity‑based probes or affinity reagents for target‑validation studies, leveraging the scaffold’s predicted kinase‑binding properties inferred from the pyrazolo[1,5‑a]pyrimidine class [REFS‑1].

Quote Request

Request a Quote for 2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.